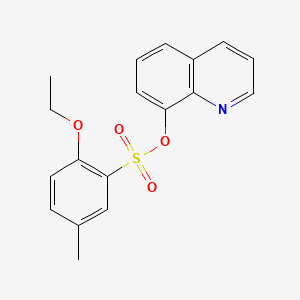

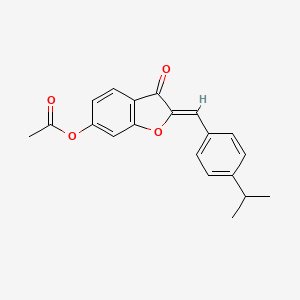

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate, also known as Q8E5MBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Aplicaciones Científicas De Investigación

Neurological and Neuropsychiatric Disorders

- Quinolin-8-yl derivatives have been investigated for their potential in treating neuropsychiatric and neurological disorders. A specific study focused on a tetracyclic quinoxaline derivative which exhibited potent binding affinities to serotonin and dopamine receptors. This compound showed promise as an orally active drug candidate with good antipsychotic efficacy, indicating its potential application in neuropsychiatric and neurological disorders (Li et al., 2014).

Organic Synthesis and Catalysis

- Research has explored the use of quinolin-8-yl derivatives in organic synthesis. One study described a method for the arylvinylation of quinolin-8-ylmethanone, demonstrating the compound's utility in carbon–carbon double-bond formation (Zhang, Wang, & Wang, 2013).

Anticancer Activity

- Quinolin-8-yl derivatives have been studied for their anticancer properties. A study on novel synthetic makaluvamine analogues, which are structurally related, revealed significant in vitro and in vivo anticancer activity, especially against breast cancer (Wang et al., 2009).

THz Wave Applications

- In the field of material science, quinolin-8-yl derivatives have been utilized in the development of highly efficient organic THz generators. These derivatives exhibit significant potential in THz wave applications due to their large macroscopic optical nonlinearity and high efficiency (Kim et al., 2012).

Fluorophore Development

- Quinolin-8-yl derivatives have been synthesized and studied as potential fluorophores. A study focused on the synthesis of compounds structurally related to Zinquin ester, a specific fluorophore for Zn(II), showing that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) (Kimber et al., 2003).

Trace Metal Preconcentration

- Quinolin-8-yl derivatives have been used in the preconcentration of trace metals from sea water, demonstrating their utility in environmental analysis (Willie, Sturgeon, & Berman, 1983).

Antimicrobial Agents

- Some studies have synthesized novel quinolin-8-yl derivatives with potential as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing effectiveness against various microorganisms (Holla et al., 2006).

Psychotropic Properties

- In pharmacology, novel quinolin-8-yl derivatives have been studied for their psycho- and neurotropic properties. These substances exhibited specific sedative effects and anti-amnesic activity, indicating their potential in developing psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Propiedades

IUPAC Name |

quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-13(2)12-17(15)24(20,21)23-16-8-4-6-14-7-5-11-19-18(14)16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZFDFCDEZKXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2838807.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)

![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B2838823.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)

![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)

![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)